(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid” is a type of organic compound that contains an imidazo[1,2-a]pyridine ring fused to a phenyl ring . It’s worth noting that the imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for a similar compound involved the condensation of 2-aminopyridines with α-bromoketones .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by 1H and 13C NMR and mass spectral analysis . The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Physical And Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 282.3 .Wissenschaftliche Forschungsanwendungen
- Imidazo[1,2-a]pyridines exhibit antiviral activity against various viruses. Researchers have explored their potential as inhibitors of viral replication, particularly in the context of RNA viruses like influenza and HIV .
- Some imidazo[1,2-a]pyridines have demonstrated antiulcer properties. These compounds may help protect the gastric mucosa and alleviate ulcer-related symptoms .
- Imidazo[1,2-a]pyridines have been investigated for their antibacterial effects. They could serve as lead compounds for developing novel antibiotics to combat bacterial infections .
- These compounds exhibit promising anticancer properties. Researchers have identified imidazo[1,2-a]pyridines as cyclin-dependent kinase (CDK) inhibitors, which play a crucial role in cell cycle regulation. Additionally, they may act as calcium channel blockers and GABA A receptor modulators .
- Specific derivatives of imidazo[1,2-a]pyridines have shown activity against cancer cell lines, including MCF-7 and HeLa .
- Imidazo[1,2-a]pyridines have been explored as antifungal agents. Their potential to inhibit fungal growth makes them valuable in the fight against fungal infections .
- Substituted 2-phenylimidazo[4,5-b]pyridines, synthesized via Suzuki coupling, have demonstrated excellent inhibitory concentrations against HAT. These compounds hold promise as lead candidates for developing drugs to combat this neglected tropical disease .
Antiviral Properties
Antiulcer Effects
Antibacterial Activity
Anticancer Potential
Antifungal Applications
Treatment of Human African Trypanosomiasis (HAT)
Wirkmechanismus
While the specific mechanism of action for “(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid” is not available, compounds with the imidazo[1,2-a]pyridine moiety have been found to exhibit various biological activities. For example, they have been used as inhibitors of phosphatidylinositol-3-kinases (PI3K), which regulate various cellular functions including cell proliferation, growth, and differentiation .
Safety and Hazards
The safety information available indicates that the compound has several hazard statements including H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
[4-(6-methylimidazo[1,2-a]pyridin-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(6-4-11)15(18)19/h2-9,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIJHEVZQXFNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.